molecular formula C11H12ClNO B038753 1-(4-Chlorophenyl)piperidin-4-one CAS No. 113759-96-9

1-(4-Chlorophenyl)piperidin-4-one

Cat. No. B038753
M. Wt: 209.67 g/mol
InChI Key: SUPUBCWGOUYLIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)piperidin-4-one and related derivatives often involves strategies that capitalize on the reactivity of the piperidin-4-one moiety and the chlorophenyl group. Methods such as nucleophilic aromatic substitution, condensation reactions, and the utilization of chiral auxiliaries for enantioselective synthesis are commonly employed. Advanced synthetic techniques aim to improve yields, reduce reaction times, and minimize environmental impact by employing catalysts and green chemistry principles (Sharma & Singh, 2017).

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)piperidin-4-one is crucial for its chemical properties and biological activity. The presence of the chlorophenyl group significantly influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. Structural analysis techniques, including X-ray crystallography and NMR spectroscopy, provide detailed insights into the conformational preferences and electronic characteristics of this compound and its derivatives, guiding the design of analogues with enhanced activity or specificity (Pietra & Vitali, 1972).

Chemical Reactions and Properties

1-(4-Chlorophenyl)piperidin-4-one undergoes a wide range of chemical reactions, including nucleophilic substitution, addition reactions to the carbonyl group, and transformations involving the chlorophenyl moiety. These reactions enable the synthesis of a plethora of compounds with varied biological activities. The chemical properties of this scaffold, such as its reactivity towards nucleophiles and electrophiles, are pivotal in medicinal chemistry for the development of new therapeutic agents (Issac & Tierney, 1996).

Physical Properties Analysis

The physical properties of 1-(4-Chlorophenyl)piperidin-4-one, including its melting point, solubility, and stability, play a significant role in its application in drug development and synthesis. These properties are influenced by the compound's molecular structure and are critical for determining its suitability for various pharmaceutical formulations and synthetic applications. Understanding the physical properties is essential for optimizing the compound's use in medicinal chemistry and pharmaceutical research (Caccia, 2007).

Chemical Properties Analysis

The chemical properties of 1-(4-Chlorophenyl)piperidin-4-one, including its acidity, basicity, and reactivity towards different chemical reagents, underpin its versatility as a synthetic intermediate and pharmaceutical precursor. These properties are crucial for the compound's role in the synthesis of novel drug candidates and for understanding its mechanism of action at the molecular level. The study of these chemical properties facilitates the design of derivatives with optimized pharmacological profiles and reduced toxicity (Griggs, Tape, & Clarke, 2018).

Scientific Research Applications

  • Pharmaceutical Sciences

    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
    • Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
  • Drug Design and Synthesis

    • CP-4-PPC, a compound similar to “1-(4-Chlorophenyl)piperidin-4-one”, is a highly versatile compound, with the ability to form both neutral and charged species, and can be used in a variety of applications, such as drug design and synthesis, protein engineering, and enzyme inhibition.
  • Antibacterial and Antifungal Activity

    • Some piperidine derivatives were screened for their antibacterial activity against Escherichia coli (E.coli) (MTCC1687), Pseudomonas aeruginosa (P.aeruginosa) (MTCC3541), Staphylococcus aureus (S.aureus) (MTCC737), Bacillus megaterium (MTCC2444) as well as antifungal activity against Aspergillus niger (MTCC282) and Aspergillus flavus (MTCC418) .
  • Natural Occurring Piperidine-Based Compounds

    • Piperine is a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family. It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
    • The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
    • Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
  • Antioxidant Action

    • Piperine, a compound with a piperidine moiety, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
  • Anticancer Activity

    • Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Antiviral Activity

    • Some piperidine derivatives have been found to exhibit antiviral activity .
  • Antimalarial Activity

    • Certain piperidine derivatives have been used in the treatment of malaria .
  • Antihypertensive Activity

    • Piperidine derivatives have been used in the treatment of hypertension .
  • Analgesic Activity

    • Some piperidine derivatives have analgesic properties and are used in pain management .
  • Anti-inflammatory Activity

    • Piperidine derivatives have been found to have anti-inflammatory properties and are used in the treatment of inflammation .
  • Anti-Alzheimer Activity

    • Certain piperidine derivatives have been found to exhibit activity against Alzheimer’s disease .

Safety And Hazards

The safety data sheet for “1-(4-Chlorophenyl)piperidin-4-one” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .

Future Directions

Piperidones, including “1-(4-Chlorophenyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .

properties

IUPAC Name

1-(4-chlorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPUBCWGOUYLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557490
Record name 1-(4-Chlorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)piperidin-4-one

CAS RN

113759-96-9
Record name 1-(4-Chlorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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